[2-(1H-indol-3-yl)ethyl](3-nitrobenzyl)amine hydrobromide
Overview
Description
2-(1H-indol-3-yl)ethylamine hydrobromide: is a chemical compound with the molecular formula C17H17N3O2 . BrH . This compound is known for its unique structure, which includes an indole ring and a nitrobenzylamine moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)ethylamine hydrobromide typically involves the reaction of 2-(1H-indol-3-yl)ethylamine with 3-nitrobenzyl bromide in the presence of a base such as triethylamine . The reaction is carried out in an appropriate solvent like dichloromethane or ethanol under controlled temperature conditions . The resulting product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, quality control measures such as HPLC and NMR spectroscopy are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)ethylamine hydrobromide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding .
Reduction: Reduction reactions can be carried out using in the presence of a to reduce the nitro group to an .
Substitution: The compound can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles such as thiols or amines .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperature and pressure.
Substitution: Various nucleophiles, solvents like ethanol or dichloromethane, room temperature or slightly elevated temperatures.
Major Products Formed
Oxidized derivatives: Products with oxidized functional groups.
Amines: Reduced products with amine groups.
Substituted derivatives: Products with different nucleophiles replacing the bromide ion.
Scientific Research Applications
2-(1H-indol-3-yl)ethylamine hydrobromide: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)ethylamine hydrobromide involves its interaction with specific molecular targets such as enzymes and receptors . The indole ring structure allows it to bind to serotonin receptors , while the nitrobenzylamine moiety can interact with various enzymes involved in metabolic pathways . These interactions can modulate biological processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-(1H-indol-3-yl)ethylamine hydrobromide: can be compared with other similar compounds such as:
[2-(1H-indol-3-yl)ethyl]amine: Lacks the nitrobenzyl group, making it less versatile in certain reactions.
3-(1H-indol-3-yl)propylamine: Similar structure but with a different alkyl chain length, affecting its reactivity and biological activity.
2-(1H-indol-3-yl)ethylamine: Similar but with a different position of the nitro group, influencing its chemical properties and interactions.
The uniqueness of 2-(1H-indol-3-yl)ethylamine hydrobromide lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(3-nitrophenyl)methyl]ethanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2.BrH/c21-20(22)15-5-3-4-13(10-15)11-18-9-8-14-12-19-17-7-2-1-6-16(14)17;/h1-7,10,12,18-19H,8-9,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHPMPGSKDYYHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)[N+](=O)[O-].Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-71-5 | |
Record name | 1H-Indole-3-ethanamine, N-[(3-nitrophenyl)methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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